Thiazyl chloride
Overview
Description
Thiazyl chloride, also known as thiazyl monochloride, is a chemical compound with the formula ClNS. It is a member of the thiazole family, which consists of a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Thiazyl chloride (NSCl) is primarily used as a chlorinating reagent . It interacts with alcohols, converting them into alkyl chlorides .
Mode of Action
The interaction of this compound with its targets proceeds through a substitution reaction, specifically an SN2 mechanism . The first step involves the attack of the oxygen atom in the alcohol on the sulfur atom of this compound, which results in the displacement of a chloride ion . This reaction effectively converts the alcohol into a better leaving group, facilitating further chemical reactions .
Result of Action
The primary molecular effect of this compound’s action is the transformation of alcohols into alkyl chlorides . This conversion can enable a variety of downstream chemical reactions, potentially leading to the synthesis of a wide range of organic compounds. On a cellular level, the impact of this compound would largely depend on the specific context and the other compounds present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could potentially interfere with its intended reactions. Moreover, factors such as temperature and pH could also affect the rate and outcome of its reactions. It’s also worth noting that this compound is a moderately volatile compound , which means its stability and reactivity could be influenced by factors related to the gaseous environment, such as pressure and humidity.
Biochemical Analysis
Biochemical Properties
It is known that Thiazyl chloride is a source of chloride ions . Chloride ions play a crucial role in various biochemical reactions, including the maintenance of electroneutrality and the regulation of enzyme activity .
Cellular Effects
The cellular effects of this compound are not well-documented. Chloride ions, which this compound can provide, are known to be involved in various cellular processes. They contribute to the maintenance of the membrane potential and are involved in the regulation of water secretion in epithelial tissues .
Molecular Mechanism
It is known that at 100 °C in vacuum, this compound undergoes cracking to form this compound monomer, which is a green gas .
Temporal Effects in Laboratory Settings
It is known that this compound is a moderately volatile substance .
Metabolic Pathways
This compound is known to be a source of chloride ions , which are involved in various metabolic pathways .
Transport and Distribution
Chloride ions, which this compound can provide, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Chloride ions, which this compound can provide, are known to be present in various subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride (SCl2) with nitrogen gas (N2) at high temperatures. The reaction proceeds as follows:
SCl2+N2→ClNS+NCl3
Another method involves the reaction of thionyl chloride (SOCl2) with thiazole derivatives under controlled conditions. This method is often preferred due to its higher yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of sulfur dichloride with nitrogen gas in a controlled environment. The process is optimized to ensure maximum yield and purity, with careful monitoring of temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Thiazyl chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiazyl fluoride (ClNSF) using fluorinating agents.
Reduction: Reduction of this compound can yield thiazyl hydride (ClNSH) under specific conditions.
Common Reagents and Conditions:
Oxidation: Fluorinating agents like sulfur tetrafluoride (SF4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) and methanol (CH3OH) are used under mild conditions.
Major Products Formed:
Oxidation: Thiazyl fluoride (ClNSF)
Reduction: Thiazyl hydride (ClNSH)
Substitution: Various thiazyl derivatives depending on the nucleophile used.
Scientific Research Applications
Thiazyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiazyl chloride can be compared with other thiazole derivatives, such as thiazole, thiazoline, and thiazolidine. These compounds share a similar core structure but differ in their chemical properties and reactivity:
Thiazole: A five-membered ring with sulfur and nitrogen, similar to this compound, but lacks the chlorine atom.
Thiazoline: A saturated analog of thiazole with a single double bond in the ring.
Thiazolidine: A fully saturated analog of thiazole with no double bonds in the ring.
Uniqueness of this compound: this compound’s unique reactivity, due to the presence of the chlorine atom, distinguishes it from other thiazole derivatives. This reactivity makes it a valuable reagent in synthetic chemistry and various industrial applications .
Conclusion
This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial applications
Properties
IUPAC Name |
azanylidyne(chloro)-λ4-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClNS/c1-3-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIYFTZAHMHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938043 | |
Record name | Thiazyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-58-4 | |
Record name | Thiazyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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